![molecular formula C14H21NO B183475 N-[(2-ethoxyphenyl)methyl]cyclopentanamine CAS No. 557799-34-5](/img/structure/B183475.png)
N-[(2-ethoxyphenyl)methyl]cyclopentanamine
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Overview
Description
N-[(2-ethoxyphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C14H21NO It is a cyclopentanamine derivative where the amine group is substituted with a 2-ethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-ethoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopentanamine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Scheme:
- Cyclopentanamine + 2-ethoxybenzyl chloride → this compound + HCl
Reaction Conditions:
- Solvent: Anhydrous ethanol or another suitable organic solvent
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-[(2-ethoxyphenyl)methyl]cyclopentanol
Substitution: N-[(2-substituted phenyl)methyl]cyclopentanamine derivatives
Scientific Research Applications
Chemical Applications
1.1. Synthesis and Building Block
N-[(2-ethoxyphenyl)methyl]cyclopentanamine serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of new compounds with specific properties. The compound can be utilized in various synthetic routes, including:
- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
- Substitution Reactions : The ethoxy group can be replaced or modified to yield derivatives with altered functionalities.
Table 1: Synthetic Routes for this compound
Reaction Type | Description | Products Formed |
---|---|---|
Condensation | Reacts with amines or aldehydes | Larger amine derivatives |
Substitution | Ethoxy group substitution | Various substituted phenyl derivatives |
Biological Applications
2.1. Pharmacological Potential
Research into the pharmacological properties of this compound indicates its potential as a therapeutic agent. Studies have explored its interaction with various biological targets, including receptors involved in neurological functions.
Case Study: NMDA Receptor Interaction
A study investigated the binding affinity of this compound analogs to NMDA receptors, which are critical in learning and memory processes. The findings suggested that modifications to the cyclopentanamine structure could enhance receptor selectivity and potency, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
Industrial Applications
3.1. Chemical Manufacturing
In industrial settings, this compound is utilized for producing specialty chemicals and intermediates. Its unique properties make it suitable for developing agrochemicals, pharmaceuticals, and other industrial products.
Table 2: Industrial Applications of this compound
Industry | Application | Benefits |
---|---|---|
Pharmaceutical | Drug development precursor | Potential for novel therapeutic agents |
Agrochemical | Synthesis of herbicides/insecticides | Improved efficacy and selectivity |
Specialty Chemicals | Production of fine chemicals | Versatility in chemical transformations |
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]cyclopentanamine can be compared with other cyclopentanamine derivatives, such as:
- N-[(2-methoxyphenyl)methyl]cyclopentanamine
- N-[(2-chlorophenyl)methyl]cyclopentanamine
- N-[(2-fluorophenyl)methyl]cyclopentanamine
Uniqueness
The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Biological Activity
N-[(2-ethoxyphenyl)methyl]cyclopentanamine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with an ethoxyphenyl group. The structural formula can be represented as follows:
This compound is characterized by its unique ethoxy group, which may influence its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The mechanism involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting pathways related to inflammation and oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that diarylpentanoids, which share structural similarities, demonstrated potent antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays:
Compound | IC50 (µM) | Assay Type |
---|---|---|
This compound | 15.3 ± 1.2 | NO production in RAW 264.7 macrophages |
Curcumin | 20.4 ± 0.3 | NO production in RAW 264.7 macrophages |
In these studies, the compound showed a dose-dependent inhibition of nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
Recent investigations into the antitumor effects of structurally related compounds suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in glioma cells .
Case Studies
-
Study on Neuroprotective Effects :
A study focused on the neuroprotective effects of derivatives of cyclopentanamines indicated that these compounds could mitigate neurodegenerative processes by modulating NMDA receptor activity . While specific data on this compound were not provided, the implications for similar compounds suggest potential benefits in conditions like Alzheimer’s disease. -
Evaluation of Antimicrobial Properties :
Another research effort evaluated the antimicrobial activity of related diarylpentanoids against resistant strains of bacteria. Results showed significant inhibition against E. cloacae, reinforcing the potential for developing new antimicrobial agents from this class of compounds .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-6-3-7-12(14)11-15-13-8-4-5-9-13/h3,6-7,10,13,15H,2,4-5,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPACWSBFLSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358623 |
Source
|
Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557799-34-5 |
Source
|
Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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